molecular formula C13H26OSi B14247634 Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- CAS No. 203787-98-8

Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-

Cat. No.: B14247634
CAS No.: 203787-98-8
M. Wt: 226.43 g/mol
InChI Key: VZCAYJPFRCIHSI-UHFFFAOYSA-N
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Description

Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a cyclopentene ring, which is further substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- typically involves the reaction of a cyclopentene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-pentyl-1-cyclopentene with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound can be used in the modification of biomolecules for imaging and diagnostic purposes.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Silane, trimethyl[(2-hexyl-1-cyclopenten-1-yl)oxy]-: Similar structure but with a hexyl group instead of a pentyl group.

    Silane, trimethyl[(1-cyclopenten-1-yloxy)methyl]-: Contains a cyclopentene ring attached to a methyl group.

Uniqueness

Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

203787-98-8

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

trimethyl-(2-pentylcyclopenten-1-yl)oxysilane

InChI

InChI=1S/C13H26OSi/c1-5-6-7-9-12-10-8-11-13(12)14-15(2,3)4/h5-11H2,1-4H3

InChI Key

VZCAYJPFRCIHSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(CCC1)O[Si](C)(C)C

Origin of Product

United States

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